molecular formula C18H27F2N3O2 B6068446 (3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

货号 B6068446
分子量: 355.4 g/mol
InChI 键: XODUWJWAEULHME-HZPDHXFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPPO and is a selective dopamine D3 receptor antagonist.

科学研究应用

DF-MPPO has been extensively studied for its potential therapeutic applications. Studies have shown that DF-MPPO has a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, depression, and Parkinson's disease. DF-MPPO has been shown to block the effects of cocaine and methamphetamine on the dopamine D3 receptor, suggesting that it may be a potential treatment for drug addiction. Additionally, DF-MPPO has been shown to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.

作用机制

DF-MPPO acts as a selective dopamine D3 receptor antagonist, which means that it blocks the effects of dopamine on this receptor. Dopamine is a neurotransmitter that is involved in several neurological processes, including reward, motivation, and movement. By blocking the effects of dopamine on the D3 receptor, DF-MPPO may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
DF-MPPO has been shown to have several biochemical and physiological effects. Studies have shown that DF-MPPO can decrease the activity of the mesolimbic dopamine system, which is involved in reward and addiction. Additionally, DF-MPPO has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making. These effects suggest that DF-MPPO may be a potential treatment for addiction and other neurological disorders.

实验室实验的优点和局限性

DF-MPPO has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which means that it has a high affinity for this receptor and does not affect other receptors. Additionally, DF-MPPO has a high purity level and can be synthesized easily. However, DF-MPPO also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, DF-MPPO may have different effects in humans compared to animal models, which may limit its translational potential.

未来方向

There are several future directions for DF-MPPO research. First, more studies are needed to understand the long-term effects of DF-MPPO on the dopamine system and other neurological processes. Additionally, more studies are needed to understand the potential therapeutic applications of DF-MPPO for addiction, depression, and other neurological disorders. Finally, more studies are needed to understand the translational potential of DF-MPPO from animal models to humans.
Conclusion
DF-MPPO is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic benefits for addiction, depression, and other neurological disorders. While DF-MPPO has several advantages for lab experiments, more studies are needed to understand its long-term effects and translational potential. Overall, DF-MPPO is a promising compound that may provide new insights into the treatment of neurological disorders.

合成方法

The synthesis of DF-MPPO involves the reaction of 2-(difluoromethoxy)benzaldehyde with (3R,4R)-4-(4-methylpiperazin-1-yl)-3-piperidinol in the presence of a reducing agent. This reaction yields DF-MPPO as a white crystalline solid with a high purity level.

属性

IUPAC Name

(3R,4R)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F2N3O2/c1-21-8-10-23(11-9-21)15-6-7-22(13-16(15)24)12-14-4-2-3-5-17(14)25-18(19)20/h2-5,15-16,18,24H,6-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUWJWAEULHME-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。